molecular formula C16H20N2O4S B2978863 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034346-87-5

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2978863
CAS No.: 2034346-87-5
M. Wt: 336.41
InChI Key: MCLKSGZCFYGATJ-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety linked to a 3,5-dimethylisoxazole-4-sulfonamide group. This compound’s structural complexity aligns with strategies in medicinal chemistry to optimize pharmacokinetic properties, such as metabolic stability and solubility.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(19,20)17-10-16(21-3)8-13-6-4-5-7-14(13)9-16/h4-7,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLKSGZCFYGATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its isoxazole ring and sulfonamide group, which are known for their roles in various biological interactions. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight345.42 g/mol
CAS Number2034444-58-9
  • Inhibition of Carbonic Anhydrase : The sulfonamide group in this compound acts as a zinc-binding group, which is crucial for inhibiting carbonic anhydrase (CA). This enzyme plays a significant role in various physiological processes, including acid-base balance and fluid secretion .
  • Antimicrobial Activity : Similar sulfonamides have demonstrated antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial folate synthesis .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various sulfonamide derivatives, including compounds structurally related to this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of isoxazole derivatives. It was found that certain modifications to the isoxazole ring enhanced the anti-inflammatory activity, indicating that this compound could also be effective in reducing inflammation in vivo .

Comparative Analysis of Similar Compounds

To further understand the potential of this compound, a comparison with other related compounds is useful:

Compound NameAntibacterial ActivityAnti-inflammatory ActivityCA Inhibition
N-(4-Aminobenzenesulfonyl)-N'-methylureaModerateHighYes
N-(1-Methylbenzimidazolyl)-N'-arylureasHighModerateYes
N-(2-Methoxyphenyl)-N'-methylureaLowHighNo
This compound Potentially HighPotentially HighYes

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Indenyl/Cyclic Framework

  • Hydroxy vs. Methoxy Substitution :
    The compound N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide () replaces the methoxy group with a hydroxy substituent. The hydroxy group increases polarity and hydrogen-bonding capacity but may reduce stability due to susceptibility to oxidation. Methoxy groups, as in the target compound, provide steric bulk and electron-donating effects, enhancing stability and altering receptor-binding kinetics .

  • Cyclobutendienyl Derivatives: Compounds 12 and 13 () feature a cyclobutendienyl core linked to sulfonamide groups. For example, Compound 12 (N-(3,4-dioxo-2-(4-phenethylpiperazin-1-yl)cyclobut-1-en-1-yl)-3,5-dimethylisoxazole-4-sulfonamide) includes a phenethylpiperazine substituent, which enhances binding to hydrophobic pockets in enzymes like RNA polymerase.

Functional Group Variations

  • Sulfonamide vs. Carboxamide :
    The target compound’s sulfonamide group (pKa ~1–2) is more acidic than carboxamide derivatives (e.g., ’s carboxamide analog, pKa ~10–12). This acidity enhances solubility in physiological environments and strengthens interactions with basic residues in enzyme active sites. Carboxamides, however, may exhibit better membrane permeability due to reduced ionization .

  • Heterocyclic Attachments :
    Compounds like CF2 and CF3 () incorporate dioxoisoindoline or thiazole groups instead of isoxazole. Thiazoles confer π-stacking capabilities, while isoxazoles (as in the target compound) offer metabolic resistance due to their oxygen-nitrogen heterocycle .

Impact of Halogenation and Amine Modifications

  • Fluorine Substitution: Compound 13 () includes a 4-fluorobenzylamino group, which increases metabolic stability and lipophilicity. The target compound lacks halogens, suggesting a trade-off between metabolic stability and synthetic complexity .
  • Amine Side Chains: Patent data () highlights substituents like N-(2-methoxyethyl)-N-(methyl)amino, which improve solubility via ether linkages. The target compound’s methoxy group achieves similar effects without introducing additional amine functionalities, simplifying synthesis .

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